

GSK2818713 structural analogs and derivatives

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An In-Depth Technical Guide on I-BET762 (GSK525762A) Structural Analogs and Derivatives

Introduction

This technical guide provides a comprehensive overview of the structural analogs and derivatives of I-BET762 (also known as GSK525762A or molibresib), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] It is important to distinguish I-BET762 from **GSK2818713**, which is an inhibitor of the Hepatitis C virus NS5A replication complex.[5] This guide will focus on I-BET762, a benzodiazepine derivative that has been a key tool in exploring the therapeutic potential of BET inhibition in oncology and inflammatory diseases.[2][3]

The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[6] This interaction is crucial for the recruitment of transcriptional machinery and the subsequent expression of genes involved in cell proliferation and oncogenesis, such as MYC.[7] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, I-BET762 and its analogs disrupt these interactions, leading to the downregulation of key oncogenes and antiproliferative effects.

This document will delve into the structure-activity relationships (SAR) of I-BET762 analogs, present quantitative data on their biological activity, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

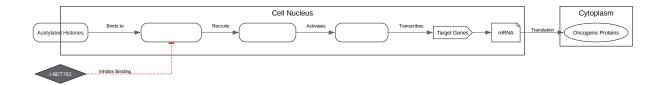
Core Structure and Mechanism of Action



I-BET762 belongs to the thienotriazolodiazepine class of compounds.[2] The core scaffold of these inhibitors fits into the hydrophobic pocket of the BET bromodomains, mimicking the interaction of acetylated lysine. The mechanism of action involves the competitive inhibition of the bromodomain's binding to acetylated histones, which displaces BET proteins from chromatin. This leads to a decrease in the transcription of target genes, including critical oncogenes, thereby inhibiting cancer cell growth.

Signaling Pathway of BET Inhibition

The inhibition of BET proteins by compounds like I-BET762 has a direct impact on transcriptional regulation. The following diagram illustrates the signaling pathway affected by BET inhibitors.



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Signaling pathway of BET protein inhibition by I-BET762.

Structural Analogs and Derivatives of I-BET762

Medicinal chemistry efforts have led to the development of numerous analogs of I-BET762 to improve potency, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) studies have explored modifications at various positions of the benzodiazepine scaffold.

Structure-Activity Relationship (SAR)

The optimization of the initial screening hit to I-BET762 involved extensive SAR studies.[4][8] Key modifications focused on improving potency against BET bromodomains and optimizing physicochemical properties for better drug-like characteristics. For instance, the introduction of



a methyl group at the 1-position and an ethylacetamide group at the 4-position of the benzodiazepine ring were crucial for enhancing potency.[3]

Quantitative Data for I-BET762 and Analogs

The following table summarizes the inhibitory activity of I-BET762 and some of its analogs against BET bromodomains. The data is typically generated using biophysical or biochemical assays.

Compound	Target	IC50 (nM)	Reference
I-BET762	BRD2, BRD3, BRD4	32.5 - 42.5	
JQ1	BRD4	77	[7]
OTX015	BRD2, BRD3, BRD4	11-20	[6]
AZD5153	BRD4 (bivalent)	< 25 (GI50)	[1]

IC50: Half maximal inhibitory concentration. GI50: Half maximal growth inhibition.

Experimental Protocols

The evaluation of I-BET762 and its analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

Biochemical Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is commonly used to measure the binding affinity of inhibitors to bromodomains.

- Reagents: Recombinant His-tagged BET bromodomain protein, biotinylated histone H4
 peptide acetylated at lysine 8 (H4K8ac), Europium-labeled anti-His antibody (donor), and
 Streptavidin-labeled APC (acceptor).
- Procedure:



- The BET bromodomain protein is incubated with the test compound at various concentrations.
- The biotinylated H4K8ac peptide is added, followed by the addition of the donor and acceptor fluorophores.
- The mixture is incubated to allow for binding equilibrium.
- The TR-FRET signal is measured using a plate reader.
- Principle: In the absence of an inhibitor, the bromodomain binds to the acetylated peptide, bringing the donor and acceptor fluorophores in close proximity and generating a high FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Cell-Based Assays

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.

- Cell Seeding: Cancer cells (e.g., human acute leukemia cell lines) are seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
- · Viability Measurement:
 - For MTT assay, MTT reagent is added, and after incubation, the formazan crystals are solubilized, and absorbance is measured.
 - For CellTiter-Glo, the reagent is added to measure ATP levels, which correlate with cell viability, and luminescence is recorded.
- Data Analysis: The IC50 values are calculated from the dose-response curves.



In Vivo Studies

Xenograft Models

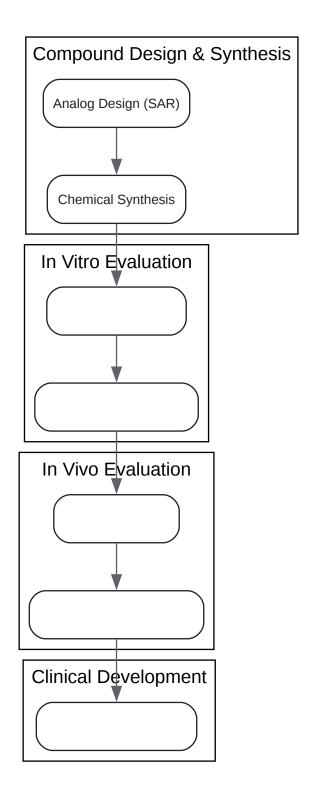
To evaluate the anti-tumor efficacy in a living organism, human cancer cells are implanted in immunocompromised mice.

- Tumor Implantation: Human tumor cells are injected subcutaneously into the flank of the mice.
- Treatment: Once the tumors reach a certain volume, the mice are treated with the test compound (e.g., orally or via intraperitoneal injection) or a vehicle control.
- Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Pharmacodynamic markers, such as MYC expression, can also be assessed in the tumor tissue.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a BET inhibitor.





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Preclinical to clinical development workflow for BET inhibitors.

Conclusion



I-BET762 and its structural analogs represent a significant class of epigenetic modulators with therapeutic potential in various diseases, particularly cancer. The continuous exploration of their structure-activity relationships has led to the development of compounds with improved potency and selectivity. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel BET inhibitors. Further research into domain-selective and bivalent inhibitors may offer new avenues for enhancing therapeutic efficacy while minimizing off-target effects.

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